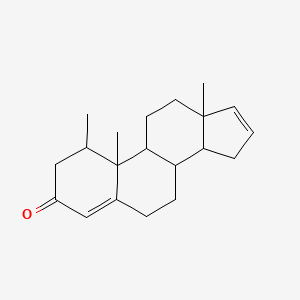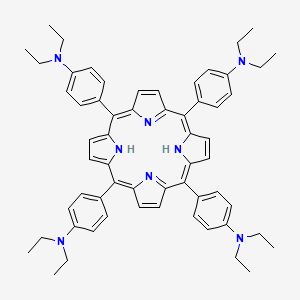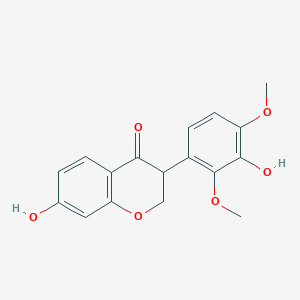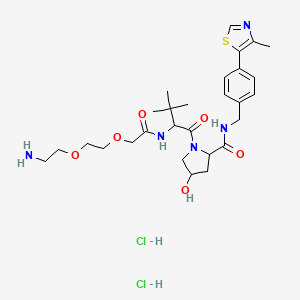
1-Methylandrosta-4,16-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Delanterone involves several steps, starting from androstenedione. The key steps include:
Methylation: Introduction of a methyl group at the 1α position.
Dehydrogenation: Formation of the 4,16-diene structure.
Oxidation: Introduction of the ketone group at the 3-position.
Chemical Reactions Analysis
Delanterone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The double bonds in the 4,16-diene structure can undergo electrophilic addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include alcohols and substituted derivatives .
Scientific Research Applications
Delanterone has been studied primarily for its antiandrogenic properties. Its applications include:
Chemistry: Used as a reference compound in the study of steroidal antiandrogens.
Biology: Investigated for its effects on androgen receptors.
Medicine: Explored as a potential treatment for acne and other androgen-related conditions.
Industry: Limited industrial applications due to its lack of commercialization.
Mechanism of Action
Delanterone exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the androgen receptor from activating gene expression that leads to acne and other androgen-related conditions. The molecular targets include the androgen receptor and associated signaling pathways .
Comparison with Similar Compounds
Delanterone is similar to other steroidal antiandrogens such as:
Cyproterone acetate: Another steroidal antiandrogen used in the treatment of acne and hirsutism.
Spironolactone: A potassium-sparing diuretic with antiandrogenic properties.
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Compared to these compounds, Delanterone is unique due to its specific structure and the presence of the 4,16-diene configuration. its poor efficacy in vivo limits its practical applications .
Properties
Molecular Formula |
C20H28O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3 |
InChI Key |
GDONNNQFENTLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)







![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
